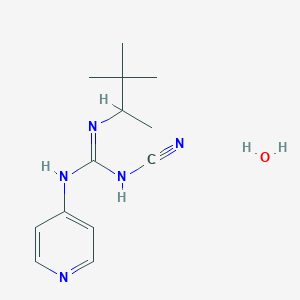
ピナシジル一水和物
概要
説明
Pinacidil monohydrate is an antihypertensive drug that functions by directly relaxing vascular smooth muscle, leading to peripheral vasodilation and a consequent reduction in blood pressure. It is classified as a potassium channel opener, which operates by promoting potassium efflux to hyperpolarize cell membranes, indirectly causing a decrease in intracellular calcium and resulting in the relaxation of vascular smooth muscle . Pinacidil has been shown to be effective in the management of essential hypertension and may also have potential use in treating patients with secondary renal hypertension .
Synthesis Analysis
The synthesis of pinacidil involves the use of pyridyl cyanoguanidines, which were selected for their antihypertensive effects from a broader class of thiourea compounds. Pinacidil, identified as P 1134 during its development, contains an asymmetrical carbon atom in the pinacolyl radical, with the (-) enantiomer being more active than the (+) enantiomer both in vitro and in vivo . Stereocontrolled syntheses of related piperidine derivatives have been achieved using diastereoselective reactions of chiral 1,3-oxazolidines with Grignard reagents, which could provide insights into the asymmetric synthesis of pinacidil enantiomers .
Molecular Structure Analysis
The molecular structure of pinacidil has been elucidated through X-ray crystallography, revealing an unusual (Z,Z)-conformation of its N′, N″-disubstituted N-cyanoguanidine fragment. Structural studies indicate the predominance of the 4-aminopyridine species over an iminopyridine tautomer in both the solid state and in solution . This structural information is crucial for understanding the drug's mechanism of action and for conducting comparative studies with other potassium-channel openers.
Chemical Reactions Analysis
Pinacidil's mechanism of action involves the opening of potassium channels, which allows potassium ions to reach their equilibrium potential, leading to the hyperpolarization of the cell at rest. This hyperpolarized state makes the cell less prone to depolarization, preventing the activation of voltage-operated calcium channels and thus inhibiting muscle contraction . The drug's antihypertensive effect is dose-dependent and linearly related to the baseline blood pressure .
Physical and Chemical Properties Analysis
Pinacidil is rapidly absorbed following oral administration, with peak plasma concentrations occurring between 0.5 to 1 hour for the immediate-release formulation and between 1 to 3 and 5 to 7 hours for the extended-release formulation . The drug's antihypertensive effect is proportional to the administered dose, and its principal metabolite is pyridine-N-oxide, which accounts for approximately half of the dose excreted in the urine within 24 hours . Preclinical haemodynamic studies suggest that pinacidil acts as a directly acting precapillary vasodilator .
Relevant Case Studies
Clinical trials have demonstrated the efficacy of pinacidil in blood pressure control, both as monotherapy and in combination with other antihypertensive agents such as thiazide diuretics or beta-adrenoceptor blocking drugs . In a study comparing pinacidil with prazosin, pinacidil showed a more potent vasodilatory effect, although it was associated with a higher incidence of edema . Another study investigated the effects of pinacidil on detrusor instability in men with bladder outlet obstruction, but found no significant improvement in urodynamic variables or symptomatic relief . Additionally, transdermal drug delivery systems for pinacidil monohydrate have been developed and characterized, showing promising in vitro drug release and skin permeation performance .
科学的研究の応用
降圧薬
ピナシジル一水和物は、経口投与される降圧薬である . ピナシジルは、心臓電気生理に有意な直接的な影響を与えることなく、血管平滑筋の直接的な弛緩を介して末梢血管拡張と血圧の低下を引き起こす . 本剤は、本態性高血圧の治療に使用される .
カリウムチャネル開口薬
ピナシジルは、「カリウムチャネル開口薬」と呼ばれる新しいクラスの薬剤に属する . これらの薬剤は、カリウムの流出を介して細胞膜を過分極させ、間接的に細胞内カルシウムの純粋な減少を引き起こし、血管平滑筋の弛緩をもたらす .
二次性腎性高血圧の治療
ピナシジルは、二次性腎性高血圧の患者さんの治療にも潜在的な用途がある可能性がある . 臨床試験では、ピナシジルは、以前未治療の患者さんと、β遮断薬またはチアジド系利尿薬で血圧が不十分にコントロールされていた患者さんの両方で、適切な血圧コントロールを達成できることが示されている .
他の降圧薬との比較
長期の比較研究では、ピナシジルは、血圧コントロールを維持する上で、ヒドララジン、プラゾシン、ニフェジピンと同等以上の効果があった .
心臓保護効果
ピナシジルは、高血圧、虚血/再灌流障害、不整脈に対する心臓保護効果がある . 本剤は、犬の心臓心室筋細胞における早期後脱分極、遅延後脱分極(DAD)、異常自動性を解消する<a aria-label="2: ピナシジルは、高血圧、虚血/再灌流障害、不整脈に対する心臓保護効果がある2" data-citationid="f16e8f68-9192-b91b-5fd7-d75a926ce720-30" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s00
作用機序
Target of Action
Pinacidil monohydrate primarily targets ATP-sensitive potassium channels (KATP channels) . These channels play a crucial role in regulating the membrane potential and cellular excitability of various cells, including vascular smooth muscle cells .
Mode of Action
Pinacidil monohydrate acts by opening ATP-sensitive potassium channels . This action leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane . The hyperpolarization indirectly causes a net reduction in intracellular calcium, leading to relaxation of vascular smooth muscle .
Biochemical Pathways
The opening of KATP channels by pinacidil monohydrate leads to the activation of the NO/cGMP/PKG signaling pathway . This pathway plays a significant role in regulating vascular tone and blood pressure .
Pharmacokinetics
Pinacidil monohydrate is rapidly absorbed after oral administration, showing a plasma half-life of approximately 30 minutes in rats, dogs, and humans . The major biotransformation product of pinacidil in these species is pinacidil-N-oxide, and renal excretion is the main elimination pathway for both agents .
Result of Action
The activation of KATP channels by pinacidil monohydrate leads to peripheral vasodilation of arterioles . This vasodilation decreases peripheral vascular resistance, resulting in a reduction in blood pressure .
Action Environment
The efficacy and stability of pinacidil monohydrate can be influenced by various environmental factors. For instance, the presence of other medications, such as diuretics, can enhance the efficacy of pinacidil and reduce the incidence of adverse effects, such as peripheral edema . Furthermore, the physiological state of the patient, including renal function, can impact the drug’s action and metabolism .
Safety and Hazards
特性
IUPAC Name |
1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJCNBBHEVLGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60560-33-0 (anhydrous) | |
| Record name | Pinacidil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045682 | |
| Record name | Pinacidil monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
85371-64-8 | |
| Record name | Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85371-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinacidil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinacidil monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pinacidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINACIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0ZZH8P2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Pinacidil Monohydrate as an antihypertensive agent?
A1: Pinacidil Monohydrate is a direct-acting vasodilator, meaning it relaxes the smooth muscle in blood vessels to lower blood pressure. Unlike other vasodilators like Minoxidil and Hydralazine, Pinacidil Monohydrate does not require metabolic activation or indirect effects to exert its antihypertensive activity []. It achieves this by inhibiting the contractile responses of arterial and other smooth muscle, leading to decreased total peripheral resistance and a subsequent decrease in blood pressure []. This effect is independent of the endothelium and does not involve calcium channel blockade, cyclooxygenase activation, or adenosine formation [].
Q2: How is Pinacidil Monohydrate absorbed and metabolized in the body?
A2: Pinacidil Monohydrate is rapidly and almost completely absorbed after oral administration, reaching peak plasma levels within 30 to 60 minutes [, ]. The bioavailability in rats is around 80%, suggesting a first-pass effect in this species []. The primary route of elimination is renal excretion, with about 80-90% of the administered dose excreted within 24 hours []. The major metabolite in rats, dogs, and humans is Pinacidil-N-oxide, which exhibits significantly lower antihypertensive potency compared to the parent drug [].
Q3: Are there any transdermal delivery systems being researched for Pinacidil Monohydrate?
A3: Yes, researchers are exploring transdermal drug delivery systems for Pinacidil Monohydrate as a potential alternative to oral administration [, , , ]. Studies have investigated the use of polymeric films composed of Eudragit RL 100 and polyvinyl acetate for this purpose []. These films demonstrated promising results in terms of drug release and skin permeation, suggesting their potential for developing a matrix-type transdermal therapeutic system for Pinacidil Monohydrate [].
Q4: What are the advantages of developing a transdermal delivery system for Pinacidil Monohydrate?
A4: Transdermal delivery systems offer several potential advantages compared to oral administration, including:
- Sustained drug release: This could lead to more consistent blood pressure control with a single application []. One study showed that a single transdermal patch application effectively controlled hypertension in rats for 48 hours [].
- Improved patient compliance: Transdermal patches can enhance patient adherence to medication regimens due to their ease of use and less frequent dosing compared to oral formulations [].
- Reduced side effects: By bypassing the first-pass metabolism in the liver, transdermal delivery may minimize some systemic side effects associated with oral Pinacidil Monohydrate administration [].
Q5: What analytical methods are used to quantify Pinacidil Monohydrate in biological samples?
A5: A validated high-performance liquid chromatography (HPLC) method has been developed for the quantification of Pinacidil Monohydrate in human plasma []. This method utilizes a C18 column with acetonitrile-water-triethylamine as the mobile phase and Pinacidil Monohydrate as the internal standard []. It provides sensitive detection with a limit of quantification of 20 ng/mL and demonstrates good accuracy, precision, and recovery [].
Q6: What is the significance of studying the structure-activity relationship (SAR) of Pinacidil Monohydrate?
A6: Understanding the SAR of Pinacidil Monohydrate is crucial for designing new analogs with improved pharmacological properties. By investigating how structural modifications impact the compound's activity, potency, and selectivity, researchers can develop novel antihypertensive agents with potentially enhanced efficacy and reduced side effects. While the provided abstracts don't directly delve into specific SAR studies, they lay the groundwork by characterizing the drug's activity and pharmacokinetic profile [, ]. This information can serve as a foundation for future SAR investigations.
Q7: What are the future research directions for Pinacidil Monohydrate?
A7: Future research on Pinacidil Monohydrate could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



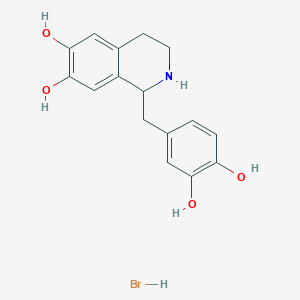
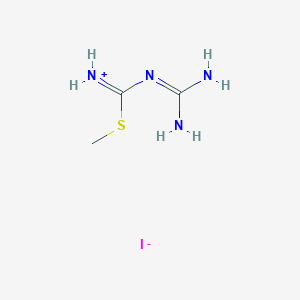
![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)
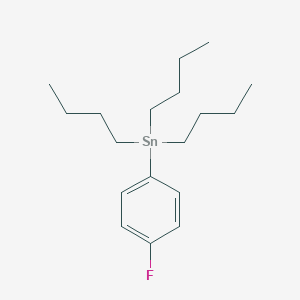
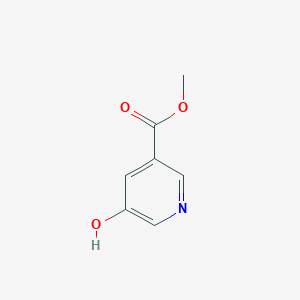
![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)
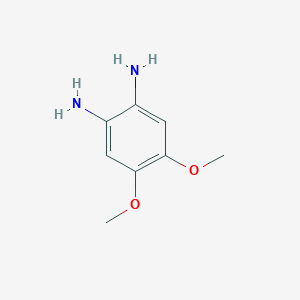
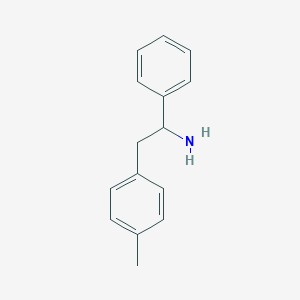
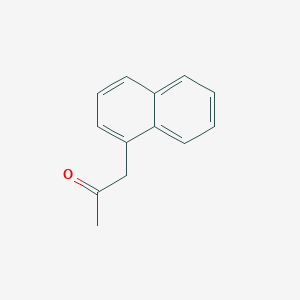

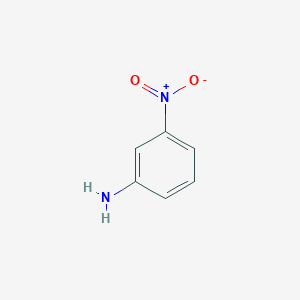

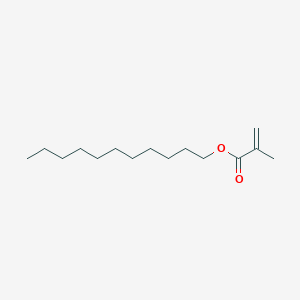
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)